molecular formula C17H12BrNO4 B12197583 7-bromo-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

7-bromo-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12197583
M. Wt: 374.2 g/mol
InChI Key: QCZYTBAKHQUJFZ-UHFFFAOYSA-N
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Description

7-bromo-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a chromene core, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Amidation: The methoxyphenyl group is introduced through an amidation reaction, where the appropriate amine (2-methoxyaniline) is reacted with the brominated chromene derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide.

    Cyclization: The final step involves cyclization to form the chromene core, which can be achieved through various cyclization reactions depending on the starting materials and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or reduced chromene derivatives.

Scientific Research Applications

7-bromo-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-bromo-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit certain enzymes involved in disease pathways, thereby modulating their activity.

    Interaction with Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.

    Modulation of Signaling Pathways: It can influence various signaling pathways within cells, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-N-(2-methoxyphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide: This compound is similar in structure but contains a phosphonooxy group instead of a carboxamide group.

    7-bromo-N-(2-methoxybenzyl)-1-benzoxepine-4-carboxamide: Another related compound with a benzoxepine core instead of a chromene core.

Uniqueness

7-bromo-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and the chromene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H12BrNO4

Molecular Weight

374.2 g/mol

IUPAC Name

7-bromo-N-(2-methoxyphenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C17H12BrNO4/c1-22-14-5-3-2-4-12(14)19-17(21)16-9-13(20)11-7-6-10(18)8-15(11)23-16/h2-9H,1H3,(H,19,21)

InChI Key

QCZYTBAKHQUJFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)Br

Origin of Product

United States

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